molecular formula C10H14N2O2 B13602879 3-(Piperazin-1-yl)benzene-1,2-diol

3-(Piperazin-1-yl)benzene-1,2-diol

Cat. No.: B13602879
M. Wt: 194.23 g/mol
InChI Key: GOXGEQNLELAGME-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)benzene-1,2-diol is an organic compound that features a benzene ring substituted with a piperazine group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)benzene-1,2-diol typically involves the reaction of 1,2-dihydroxybenzene with piperazine under specific conditions. One common method includes:

    Starting Materials: 1,2-dihydroxybenzene and piperazine.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours.

    Purification: The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the hydroxyl groups.

    Substitution: The piperazine group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones.

    Reduction: Dehydroxylated benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

3-(Piperazin-1-yl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)benzene-1,2-diol involves its interaction with specific molecular targets. The piperazine group can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The hydroxyl groups may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Similar structure but contains a benzothiazole ring.

    3-(Piperazin-1-yl)-1,2-benzisoxazole: Contains a benzisoxazole ring instead of a benzene ring.

    3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Various derivatives with different substituents on the benzothiazole ring.

Uniqueness

3-(Piperazin-1-yl)benzene-1,2-diol is unique due to its specific combination of a piperazine group and two hydroxyl groups on a benzene ring. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-piperazin-1-ylbenzene-1,2-diol

InChI

InChI=1S/C10H14N2O2/c13-9-3-1-2-8(10(9)14)12-6-4-11-5-7-12/h1-3,11,13-14H,4-7H2

InChI Key

GOXGEQNLELAGME-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)O)O

Origin of Product

United States

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